molecular formula C8H3ClN2O4 B8304616 6-Chloro-4-nitro-indoline-2,3-dione

6-Chloro-4-nitro-indoline-2,3-dione

Cat. No. B8304616
M. Wt: 226.57 g/mol
InChI Key: GCRYUWVWBPPJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05633379

Procedure details

4 ml of a 30% hydrogen peroxide solution are added dropwise at room temperature to 3.8 g (16.7 mmol) of 6-chloro-4-nitro-indoline-2,3-dione in 60 ml of sodium hydroxide solution. The mixture is stirred for 2 hours at room temperature, acidified to pH 2 to 3 with 4N hydro-chloric acid, filtered and dried. 3.18 g (87.8% of theory) of 4-chloro-6-nitro-anthranilic acid having a melting point of 202°-205° are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.7 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]O.[Cl:3][C:4]1[CH:12]=[C:11]2[C:7]([C:8](=[O:14])C(=O)[NH:10]2)=[C:6]([N+:15]([O-:17])=[O:16])[CH:5]=1.Cl>[OH-].[Na+]>[Cl:3][C:4]1[CH:12]=[C:11]([NH2:10])[C:7](=[C:6]([N+:15]([O-:17])=[O:16])[CH:5]=1)[C:8]([OH:14])=[O:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
16.7 mmol
Type
reactant
Smiles
ClC1=CC(=C2C(C(NC2=C1)=O)=O)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C(C(=O)O)=C(C1)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 3.18 g
YIELD: PERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.